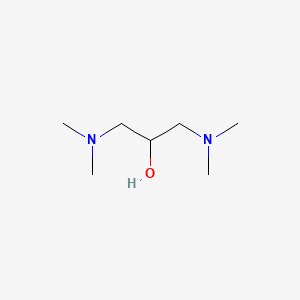

1,3-Bis(dimethylamino)-2-propanol

Description

Significance and Research Context of Amino Alcohol Architectures in Chemical Synthesis and Catalysis

Amino alcohol frameworks are of profound importance in the chemical sciences, serving as fundamental building blocks for a wide array of molecules. These structural motifs are prevalent in numerous natural products, pharmaceuticals, and agrochemicals. wikipedia.orgacs.org The presence of both an amine and an alcohol functional group within the same molecule imparts a unique reactivity profile, making them valuable chiral scaffolds and ligands in synthetic organic chemistry. nih.gov

The development of catalytic methods to synthesize chiral β-amino alcohols, which contain vicinal stereocenters, remains a significant challenge and an active area of research. acs.org The strategic placement of amino and hydroxyl groups allows these molecules to act as effective ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. rsc.org For instance, amino alcohols have been successfully employed as ligands in nickel-catalyzed Suzuki cross-coupling reactions, expanding the scope of these powerful carbon-carbon bond-forming reactions to include previously challenging unactivated alkyl halides. organic-chemistry.orgnih.gov The ability to readily access a diverse range of amino alcohols is crucial for the rapid development of novel and more efficient catalytic systems for a multitude of chemical transformations. nih.gov

The synthesis of 1,3-amino alcohols, in particular, is a key focus due to their presence in many biologically active compounds. nih.gov Researchers continuously seek to develop stereodivergent methods that allow for the selective synthesis of different stereoisomers of these complex molecules, which is critical for drug discovery and development. nih.gov

Historical Perspectives and Evolution of Research on 1,3-Bis(dimethylamino)-2-propanol and its Analogues

The scientific journey toward understanding and utilizing this compound and its analogues spans over a century. Early investigations into the core structure can be traced back to 1873, with reports of the synthesis of 1,3-diamino-2-propanol (B154962) from the reaction of 1,3-dichloro-2-propanol (B29581) with ammonia (B1221849). wikipedia.org This foundational work laid the groundwork for the synthesis of a variety of substituted diamino propanol (B110389) derivatives.

A significant evolution in the field was the development of polymers based on related structures. The reaction between epichlorohydrin (B41342) and dimethylamine (B145610) gives rise to a water-soluble cationic polyelectrolyte, poly(epichlorohydrin-dimethylamine) (EPI-DMA). researchgate.netresearchgate.net This polymer and its derivatives have been subjects of research for applications such as flocculating agents in wastewater treatment. researchgate.net The broader class of polyamidoamine-epichlorohydrin (PAAE) resins, used as wet-strength agents in the paper industry, saw its first laboratory synthesis in 1957. ncsu.edu

In the pursuit of more efficient and sustainable synthetic methods, modern research has explored alternative starting materials. For example, a notable development is the synthesis of this compound from glycerol (B35011), a readily available byproduct of biodiesel production. researchgate.net This approach involves the chlorination of glycerol to 1,3-dichloro-2-propanol, which is then reacted with dimethylamine. researchgate.net

The evolution of research has also been marked by the development of novel analogues for specific applications. Patents describe the synthesis of various 1,3-diamino-2-propanol derivatives for use as chemical intermediates in the production of pharmaceuticals, such as protease inhibitors, and other specialized polymers. google.com For instance, N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol is a novel tertiary diamine developed for the removal of acidic compounds from gaseous effluents. wipo.int The synthesis of compounds like 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane, an insecticide, further illustrates the diversification of research in this area. google.com

Interactive Table of Physicochemical Properties for this compound

| Property | Value |

| Molecular Formula | C₇H₁₈N₂O |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 5966-51-8 |

| Density | 0.897 g/mL at 25 °C |

| Refractive Index | n20/D 1.4422 |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-8(2)5-7(10)6-9(3)4/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVZJRHAZOBPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064071 | |

| Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5966-51-8 | |

| Record name | 1,3-Bis(dimethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5966-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(dimethylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 1,3 Bis Dimethylamino 2 Propanol

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 1,3-Bis(dimethylamino)-2-propanol rely on well-understood nucleophilic substitution mechanisms, utilizing reactive three-carbon backbone precursors.

A primary and efficient method for preparing this compound involves the reaction of epichlorohydrin (B41342) with dimethylamine (B145610). This synthesis proceeds through a two-step mechanism. Initially, one molecule of dimethylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. This results in a nucleophilic ring-opening, forming a chlorohydrin intermediate, specifically 1-chloro-3-(dimethylamino)-2-propanol.

In the second step, a second molecule of dimethylamine displaces the chloride ion via another nucleophilic substitution reaction, yielding the final product, this compound. prepchem.com The reaction is typically carried out in an aqueous or organic solvent. A specific laboratory-scale synthesis involves the dropwise addition of a 40% dimethylamine solution to epichlorohydrin in methanol (B129727) at a controlled temperature of 5°C. prepchem.com A patent describes an efficient preparation at 60°C using a 2:1 molar ratio of dimethylamine to epichlorohydrin. Mild conditions and high yields characterize this scalable route.

Table 1: Synthesis via Epichlorohydrin Precursor

| Precursors | Key Reagents | Mechanism | Typical Conditions | Ref. |

|---|---|---|---|---|

| Epichlorohydrin | Dimethylamine | Nucleophilic ring-opening followed by nucleophilic substitution | 20–60 °C, aqueous/organic solvent, 1–2 h | |

| Epichlorohydrin | Dimethylamine (40% soln.) | Nucleophilic substitution | 5°C, Methanol solvent | prepchem.com |

An alternative established route utilizes 1,3-dihalo-2-propanol derivatives, such as 1,3-dichloro-2-propanol (B29581) (DCP), as the starting material. researchgate.net In this method, both halogen atoms on the propanol (B110389) backbone are substituted by dimethylamino groups through a direct nucleophilic substitution reaction with dimethylamine. google.com This reaction generally requires more forcing conditions compared to the epoxide route, such as higher temperatures around 150°C and prolonged reaction times in an organic solvent.

One documented procedure for this pathway reacts 1,3-dichloro-2-propanol with dimethylamine at a 5:1 molar ratio. researchgate.net When conducted at 80°C for 4 hours, this method can achieve a high yield of 80.6% with a product purity of 99.6%. researchgate.net This approach is versatile as it can be adapted to use other dihalo-propanols like 1,3-dibromo-2-propanol. google.com

Table 2: Synthesis via Halohydrin Precursor

| Precursors | Key Reagents | Mechanism | Typical Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| 1,3-Dichloro-2-propanol | Dimethylamine | Nucleophilic substitution | ~150 °C, organic solvent, prolonged | - | |

| 1,3-Dichloro-2-propanol | Dimethylamine | Nucleophilic substitution | 80°C, 4 h, 5:1 molar ratio (DMA:DCP) | 80.6% | researchgate.net |

A less common, multi-step approach involves the chemical reduction of nitro-substituted amino alcohol intermediates. This method is more complex and begins with the synthesis of appropriate precursors containing nitro groups, such as nitromethyl amino acids or nitro amino alcohols. Subsequently, the nitro groups are reduced to primary amino groups using catalytic hydrogenation or other chemical reducing agents. This step yields a diamino alcohol derivative which can then be further modified if necessary to obtain the target N,N,N',N'-tetramethylated product.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener pathways for producing valuable chemicals. This includes using renewable resources and improving reaction efficiency through catalysis.

A significant advancement in the sustainable synthesis of this compound involves the use of glycerol (B35011) as a renewable feedstock. researchgate.net Glycerol is a major byproduct of the biodiesel industry, making it an abundant and low-cost C3 carbon source. researchgate.netrsc.org The synthetic strategy involves converting glycerol into a more reactive intermediate, 1,3-dichloro-2-propanol (DCP), through a hydrochlorination reaction with hydrochloric acid. researchgate.net This glycerol-derived DCP can then be used directly in the halohydrin-based synthesis route described previously, reacting with dimethylamine to produce this compound. researchgate.net This approach provides a direct link from a renewable biomass source to the target compound, reducing the reliance on traditional petroleum-based precursors like propylene. researchgate.net

Efforts to develop more sustainable reaction conditions focus on improving energy efficiency and minimizing waste. In the synthesis of this compound from glycerol-derived DCP, optimizing reaction conditions such as temperature (80°C) and molar ratios can lead to high yields and purity, which simplifies purification and reduces waste streams. researchgate.net

Furthermore, research into the direct amination of glycerol offers a more atom-economical route. Catalytic systems are being explored to facilitate the direct reaction of glycerol with amines like dimethylamine. rsc.org For instance, heteropolyacid catalysts supported on materials like Zr-MCM-41 have been studied for the amination of glycerol with dimethylamine. rsc.org These catalytic approaches aim to bypass the need for intermediate chlorination steps, thus avoiding the use of corrosive reagents like HCl and the formation of salt byproducts, aligning with the principles of green chemistry. rsc.org

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound often involves the use of versatile starting materials such as epichlorohydrin, glycerol derivatives, and various amino compounds. Researchers have developed several methodologies to introduce different substituents on the nitrogen atoms or to replace the dimethylamino groups with other functionalities.

A common strategy involves the ring-opening of epichlorohydrin with different amines. For instance, the reaction of epichlorohydrin with a stoichiometric amount of dimethylamine, followed by the addition of another amine like methylamine, can yield asymmetrically substituted analogues such as 1-dimethylamino-3-methylamino-2-propanol hydrochloride. prepchem.com This sequential addition allows for the controlled introduction of different alkylamino groups at the 1- and 3-positions of the propanol backbone. The initial reaction is typically carried out at a low temperature, such as 5°C, in a solvent like methanol. After the initial ring-opening, the second amine is added, and the reaction is allowed to proceed to completion. prepchem.com

Another approach starts from 1,3-dichloro-2-propanol, which can be synthesized from the biodiesel byproduct, glycerol. researchgate.net This dichlorinated intermediate can then be reacted with various amines to produce a range of N-substituted derivatives. The reaction of 1,3-dichloro-2-propanol with ammonia (B1221849) in the presence of a fixed alkali, for example, is a known route to the parent compound, 1,3-diamino-2-propanol (B154962). google.com By replacing ammonia with primary or secondary amines, a diverse library of analogues can be generated.

Furthermore, derivatives can be prepared from 1,3-diamino-2-propanol itself. This versatile precursor, which can be synthesized from epichlorohydrin and ammonia, serves as a scaffold for further modifications. chemicalbook.comsigmaaldrich.com

A distinct synthetic pathway to produce 1,3-diamino-3-substituted-2-propanol derivatives involves the reduction of a nitromethyl amino acid compound. google.com This method allows for the introduction of a substituent at the 3-position, expanding the structural diversity of the resulting analogues. The process typically involves two successive reduction steps to convert the nitro group and a carbonyl group to the corresponding amine and alcohol functionalities. google.com

The synthesis of chalcogen-containing analogues has also been reported. For example, 1,3-bis(organylchalcogenyl)propan-2-ols can be synthesized from 3-O-tosyl glycerol 1,2-carbonate and diorganyl dichalcogenides. researchgate.net This method provides access to compounds where the nitrogen atoms are replaced by sulfur, selenium, or tellurium, linked to various organic groups.

A selection of synthesized analogues and derivatives of this compound is presented in the table below, highlighting the diversity of the synthetic methodologies employed.

| Compound Name | Starting Material(s) | Key Reagents/Conditions | Reference |

| 1-Dimethylamino-3-methylamino-2-propanol hydrochloride | Epichlorohydrin, Dimethylamine, Methylamine | Methanol, 5°C then room temperature | prepchem.com |

| 1,3-Diamino-2-propanol | 1,3-Dichloro-2-propanol, Ammonia | Fixed alkali, water | google.com |

| 1,3-Diamino-2-propanol | Epichlorohydrin, Ammonia | Alkaline environment | chemicalbook.com |

| 1,3-Diamino-3-substituted-2-propanol | Nitromethyl amino acid compound | Reducing agents | google.com |

| 1,3-Bis(organylchalcogenyl)propan-2-ols | 3-O-tosyl glycerol 1,2-carbonate, Diorganyl dichalcogenides | Stoichiometric control | researchgate.net |

| 2-Dimethylamino-1,3-bis(phenylthiosulphonyl)propane | 2-Dimethylamino-1,3-dichloropropane, Sodium benzenethiosulphonate | Isopropyl alcohol, 70-79°C | google.com |

Fundamental Reactivity and Chemical Transformations of 1,3 Bis Dimethylamino 2 Propanol

Nucleophilic Reactivity and Amine Functionality

The chemical character of 1,3-bis(dimethylamino)-2-propanol is significantly influenced by the presence of two tertiary dimethylamino groups. These groups confer nucleophilic and basic properties to the molecule.

As nucleophiles, the lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new chemical bonds. This reactivity allows the compound to participate in various nucleophilic substitution reactions. For instance, it can react with alkyl halides and other electrophiles to yield substituted amines and other derivatives.

The amine groups also impart basicity to the molecule. They can accept protons from acids, and their basic nature is a key factor in their chemical behavior. The nucleophilicity of amines generally correlates with their basicity, with secondary amines often being more nucleophilic than primary or tertiary amines due to a balance of electronic and steric factors. masterorganicchemistry.com However, the specific reactivity of the tertiary amines in this compound is also subject to steric hindrance around the nitrogen atoms. masterorganicchemistry.com

Hydroxyl Group Reactivity and Functionalization

The central secondary hydroxyl (-OH) group is another key functional site in this compound, enabling a range of functionalization reactions. This group can act as a nucleophile and is capable of hydrogen bonding.

The reactivity of the hydroxyl group allows for transformations such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

This dual functionality, stemming from both the amine and hydroxyl groups, makes it a valuable reagent in organic synthesis. For example, the hydroxyl group can react with isocyanates, a reaction that is significant in polyurethane chemistry. sigmaaldrich.com

Oxidation Chemistry and Product Characterization

The oxidation of this compound can target both the hydroxyl group and the dimethylamino groups. Oxidation of the secondary alcohol group would lead to the formation of the corresponding ketone, 1,3-bis(dimethylamino)acetone. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be employed for such transformations.

The tertiary amine groups can also undergo oxidation to form N-oxides. The specific products formed will depend on the choice of the oxidizing agent and the reaction conditions. For instance, a study on the catalytic oxidation of a similar compound, glycerol (B35011), in the presence of dimethylamine (B145610) (DMA), indicated that the formation of 1,3-bis-dimethylamine-2-propanol was not observed under those specific conditions due to the blocking of acid sites by DMA. researchgate.net This highlights the importance of reaction conditions in determining the outcome of oxidation reactions.

Polycondensation Reactions and Polymer Precursor Role

This compound is a valuable monomer in the field of polymer chemistry, particularly in polycondensation reactions. Its bifunctional nature, with two reactive amine groups and a hydroxyl group, allows it to act as a building block for various polymers.

A significant application is its reaction with epichlorohydrin (B41342) to synthesize polyammonium resins. springerprofessional.de This polycondensation reaction is typically carried out in aqueous solutions. Research has shown that the initial concentrations of the reactants can have a profound impact on the reaction rate and the molecular weight of the resulting polymer. springerprofessional.de A "concentration effect," attributed to the pre-reaction association of the reagents, has been observed to dramatically increase the reaction rate and equilibrium conversion. springerprofessional.de This association creates favorable conditions for the polycondensation process, leading to a significant increase in the molecular weight of the synthesized resin. springerprofessional.de

The ability of its hydroxyl and amine groups to react with complementary functional groups makes it a versatile precursor for various polymeric structures. chemicalbook.com

Intermolecular Interactions: Hydrogen Bonding and Association Phenomena

The physical and chemical properties of this compound are heavily influenced by intermolecular forces, primarily hydrogen bonding. The hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atoms of the dimethylamino groups and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

Coordination Chemistry of 1,3 Bis Dimethylamino 2 Propanol

Ligand Design Principles and Coordination Modes of Amino Alcohols

Amino alcohols are a class of organic compounds containing both an amino group and a hydroxyl group. This dual functionality is key to their role as ligands in coordination chemistry. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both act as donor atoms, binding to a metal center. When both groups bind to the same metal ion, they form a stable chelate ring.

The deprotonation of the hydroxyl group to form an alkoxide ion significantly enhances the donor capacity of the oxygen atom, making it an effective bridging ligand between two or more metal centers. This bridging capability is fundamental to the formation of polynuclear complexes. 1,3-Bis(dimethylamino)-2-propanol (bdmapH) exemplifies these principles. It possesses two nitrogen donor atoms from the dimethylamino groups and one oxygen donor from the propanol (B110389) backbone. Upon deprotonation, the resulting 1,3-bis(dimethylamino)-2-propanolato (bdmap) ligand can coordinate to metal ions in various modes. A common mode is as a bridging ligand where the central alkoxo oxygen binds to two metal ions, and each of the terminal nitrogen atoms coordinates to one of these metals, thus forming a stable M-O-M bridge. This N, O, N'-tridentate bridging is a recurring motif in the chemistry of this ligand.

Homometallic Complexes of this compound

The coordination chemistry of this compound with copper(II) is particularly rich, leading to a variety of polynuclear complexes. The deprotonated form of the ligand, bdmap, readily forms complexes with Cu(II), often in conjunction with other bridging or terminal ligands.

The synthesis of these complexes typically involves the reaction of a copper(II) salt, such as copper(II) perchlorate (B79767) or copper(II) acetate, with this compound in a suitable solvent like methanol (B129727). The resulting structures are often polynuclear, with the bdmap ligand acting as a bridge between copper centers.

For instance, several polynuclear copper(II) complexes with the bdmap ligand have been synthesized and structurally characterized. nih.govcapes.gov.br These include tetranuclear, octanuclear, and even nonanuclear species. capes.gov.br In these structures, the alkoxo oxygen of the bdmap ligand is a primary bridging point, leading to strong antiferromagnetic coupling between the copper(II) ions. nih.govcapes.gov.br The coordination environment of the copper(II) ions in these complexes is typically a distorted square pyramid or a trigonal bipyramid, with the coordination sphere being completed by other ligands such as acetate, hydroxide, or water molecules. capes.gov.br

A notable characteristic of these complexes is the presence of additional bridging ligands, which, along with the bdmap ligand, dictate the final structure and magnetic properties of the complex. nih.gov The flexibility of the bdmap ligand to adopt different conformations allows for the formation of a diverse range of polynuclear copper(II) architectures.

Table 1: Selected Homometallic Copper(II) Complexes of this compound

| Complex Formula | Nuclearity | Key Structural Features | Reference |

|---|---|---|---|

[Cu(4)(η(2):μ-CH(3)COO)(2)(μ-OH)(2)(μ-OH(2))(μ-bdmap)(2)](ClO(4))(2)·H(2)O |

Tetranuclear | bdmap acts as a bridging ligand. | capes.gov.br |

[Cu(8)(NCO)(2)(η(1):μ-NCO)(4)(μ-OH)(2)(μ(3)-OH)(2)(μ-OH(2))(3)(μ-bdmap)(4)](ClO(4))(2)·2H(2)O |

Octanuclear | bdmap acts as a bridging ligand. | capes.gov.br |

[Cu(9)(η(1):μ-NCO)(8)(μ(3)-OH)(4)(OH(2))(2)(μ-bdmap)(4)](ClO(4))(2)·4H(2)O |

Nonanuclear | bdmap acts as a bridging ligand. | capes.gov.br |

[Cu(2)(bdmap)(acac)(NH(3))(3)(MeOH)](ClO(4))(2) |

Dinuclear | bdmap bridges two Cu(II) centers. | nih.gov |

[Cu(2)(bdmap)(NO(2))(3)(H(2)O)](4) |

Octanuclear | Four dinuclear units linked together. | nih.gov |

[Cu(2)(bdmap)(OH)(ox)(0.5)(H(2)O)(2)](n)(ClO(4))(n)·nH(2)O |

1-D Polymer | Dinuclear units form a 1-D chain. | nih.gov |

While copper(II) complexes of this compound are well-studied, the coordination chemistry with other transition metals is less explored. However, research into related systems, particularly those involving Schiff base ligands derived from 1,3-diamino-2-propanol (B154962) (a structural analogue), provides insight into the potential coordination behavior with other metals like Nickel(II).

In a templated synthesis approach, Ni(II) complexes of unsymmetrical Schiff base ligands derived from 1,3-diamino-2-propanol have been isolated. rsc.orgrsc.org These studies have yielded mononuclear, tetranuclear, and even hexanuclear Ni(II) complexes. In these structures, the diamino-propanol backbone plays a crucial role in the ligand framework. For example, a mononuclear Ni(II) complex was found to have a square planar geometry, while a tetranuclear complex exhibited a defective dicubane core with hexa-coordinated distorted octahedral Ni(II) centers. rsc.orgrsc.org Furthermore, a hexanuclear complex was synthesized where two square planar Ni(II) centers are connected to a distorted cubane (B1203433) core formed by four octahedral Ni(II) ions. rsc.orgrsc.org These findings highlight the ability of the propanol-diamine scaffold to support the formation of diverse and high-nuclearity transition metal complexes.

Heterometallic Complexes Involving this compound

The bridging capabilities of the deprotonated this compound ligand are particularly well-suited for the construction of heterometallic complexes, where two or more different metal ions are incorporated into a single molecular entity.

The use of this compound (bdmapH) in combination with other ligands has led to the successful synthesis of heterometallic copper(II)-alkaline earth metal complexes. acs.orgacs.org In these systems, the bdmap ligand acts as a bridging unit, linking the copper and alkaline earth metal ions.

For example, three new heterometallic copper(II)-alkaline earth metal complexes have been synthesized using bdmap and trifluoroacetate (B77799) as ligands. acs.orgacs.org These compounds have been formulated as CaCu(bdmap)2(O2CCF3)2(H2O), Sr2Cu2(bdmap)4(O2CCF3)4, and Sr2Cu4(bdmap)6(O2CCF3)4(μ3-OH)2. Their structures have been determined by single-crystal X-ray diffraction analyses, revealing dinuclear, tetranuclear, and hexanuclear complexes, respectively. In these structures, the metal ions are linked together through the bridging bdmap and trifluoroacetate ligands. acs.orgacs.org

Table 2: Heterometallic Copper-Alkaline Earth Complexes of this compound

| Complex Formula | Metal Ions | Nuclearity | Key Structural Features | Reference |

|---|---|---|---|---|

CaCu(bdmap)2(O2CCF3)2(H2O) |

Ca, Cu | Dinuclear | Dimerizes in the solid state through intermolecular hydrogen bonds. | acs.orgacs.org |

Sr2Cu2(bdmap)4(O2CCF3)4 |

Sr, Cu | Tetranuclear | Metal ions are linked by bridging ligands. | acs.orgacs.org |

Sr2Cu4(bdmap)6(O2CCF3)4(μ3-OH)2 |

Sr, Cu | Hexanuclear | Metal ions are linked by bridging ligands. | acs.orgacs.org |

The synthesis of heterometallic complexes containing both d-block (transition metal) and f-block (lanthanide) elements is an area of significant research interest due to the potential for novel magnetic and luminescent properties. While amino alcohol ligands are generally suitable for forming such complexes, a review of the available scientific literature reveals a scarcity of reported heterometallic complexes specifically involving this compound and a lanthanide metal.

Research on related systems using other amino alcohol ligands has demonstrated the feasibility of creating polynuclear copper(II)-lanthanide(III) complexes. ornl.gov For instance, the ligand 2,6-bis[(dimethylamino)methyl]-4-methylphenolato has been used to synthesize Pr(III)-Cu(II) and La(III)-Cu(II) heteronuclear complexes. ornl.gov These findings suggest that this compound could potentially form similar structures, but specific examples are not prevalent in the current body of scientific publications. Further research is needed to explore the potential of this compound in the synthesis of d-f heterometallic complexes.

Structural Elucidation Methodologies in Coordination Chemistry

Determining the precise three-dimensional structure of coordination compounds is fundamental to understanding their reactivity and physical properties. A combination of analytical techniques is typically employed for this purpose.

Single-Crystal X-ray Diffraction Analysis of Metal Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for the structural elucidation of crystalline coordination compounds. This powerful analytical technique provides precise information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The regular arrangement of atoms in the crystal lattice causes the X-rays to diffract in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For hypothetical complexes of BDMAP with main group metals, SC-XRD would be invaluable for:

Confirming the coordination mode: It would definitively show how the BDMAP ligand binds to the metal center (e.g., as a bidentate or tridentate ligand).

Determining the coordination geometry: The precise arrangement of ligands around the metal ion (e.g., tetrahedral, square planar, octahedral) would be established.

Measuring bond parameters: Accurate bond lengths (e.g., Metal-Nitrogen, Metal-Oxygen) and bond angles can be obtained, offering insights into the nature and strength of the coordination bonds.

The table below presents typical crystallographic data that would be obtained from an SC-XRD analysis of a hypothetical metal complex.

| Parameter | Description | Example Data (Hypothetical Complex) |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 12.5 Å, b = 10.5 Å, c = 15.0 Å, β = 94.1° |

| Bond Length (M-O) | The distance between the metal and the oxygen atom of the BDMAP ligand. | 2.05 Å |

| Bond Length (M-N) | The distance between the metal and a nitrogen atom of the BDMAP ligand. | 2.15 Å |

| Coordination Number | The number of donor atoms directly bonded to the central metal ion. | 5 |

Advanced Spectroscopic Characterization of Coordination Compounds

While SC-XRD provides unparalleled solid-state structural detail, spectroscopic methods are crucial for characterizing complexes in solution and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the integrity of the ligand framework upon coordination. conicet.gov.ar Shifts in the resonance of protons and carbons near the coordination sites can provide evidence of complex formation. Dynamic NMR techniques can be used to study ligand exchange processes and determine the kinetics and mechanisms of equilibria in solution. rsc.org For paramagnetic complexes, specialized NMR techniques are required to interpret the significantly shifted and broadened signals. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing changes in the vibrational modes of the ligand upon coordination. A key indicator for BDMAP complexes would be the shift or disappearance of the O-H stretching band (typically around 3400 cm⁻¹) upon deprotonation and coordination of the hydroxyl group to the metal center. Shifts in the C-N stretching frequencies can also provide evidence of coordination of the dimethylamino groups.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy can provide information about the electronic structure of the complex. The appearance of new charge-transfer bands in the UV-Vis spectrum upon mixing the ligand and the metal salt is a strong indication of complex formation. For d-block metals, d-d transitions can provide information on the coordination geometry, but for main group metals, the spectra are often dominated by ligand-to-metal charge transfer (LMCT) bands.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, thereby confirming its composition and molecular weight. conicet.gov.ar

The following table summarizes the key spectroscopic features that would be expected upon the formation of a BDMAP-metal complex.

| Spectroscopic Technique | Key Observable Feature | Interpretation |

| ¹H NMR | Shift in chemical shifts of protons on the propanol backbone and methyl groups. | Confirmation of ligand coordination to the metal center. |

| ¹³C NMR | Shift in chemical shifts of carbons adjacent to donor atoms. | Evidence of metal-ligand bond formation. |

| IR Spectroscopy | Disappearance or shift of the ν(O-H) band; shift of ν(C-N) bands. | Coordination of the hydroxyl and amino groups. |

| UV-Vis Spectroscopy | Appearance of new absorption bands. | Formation of a new chemical entity with distinct electronic transitions (e.g., charge-transfer bands). |

| Mass Spectrometry | Detection of a peak corresponding to the molecular ion of the complex. | Confirmation of the molecular formula and stoichiometry of the complex. |

Catalytic Applications of 1,3 Bis Dimethylamino 2 Propanol and Its Derivatives

Organocatalysis Mediated by 1,3-Bis(dimethylamino)-2-propanol

As an organocatalyst, this compound offers a metal-free alternative for various organic reactions. Its basic nature and the specific arrangement of its functional groups allow it to activate substrates in a controlled manner.

The catalytic action of this compound stems from the nucleophilic character of its dimethylamino groups and the hydrogen-bonding capability of its hydroxyl group. The dimethylamino groups can initiate reactions by acting as nucleophiles, attacking electrophilic centers to form reactive intermediates. This activation is crucial in processes like nucleophilic substitution and addition reactions.

The compound's structure, which is analogous to choline (B1196258), suggests its potential to interact with and modulate the activity of biological molecules like enzymes, thereby influencing metabolic pathways and cellular signaling. This interaction highlights its role in the synthesis of biologically active compounds.

A key reaction demonstrating its catalytic potential is the nucleophilic ring-opening of epoxides. For instance, the synthesis of this compound itself often involves the reaction of epichlorohydrin (B41342) with dimethylamine (B145610), where the amine attacks the epoxide ring, leading to its opening.

Here is a data table summarizing the typical reaction parameters for the synthesis of this compound via the epichlorohydrin route:

| Parameter | Typical Range/Value |

| Molar ratio (Dimethylamine:Epichlorohydrin) | 2:1 |

| Temperature | 20–60 °C |

| Solvent | Aqueous/Organic |

| Reaction Time | 1–2 hours |

| Data sourced from Benchchem |

The chiral nature of this compound, when used in its enantiomerically pure forms, makes it a candidate for asymmetric catalysis. Chiral tertiary amine organocatalysts are known to facilitate enantioselective reactions, leading to the preferential formation of one enantiomer of a chiral product. nih.gov

While specific studies detailing the enantioselective applications of this compound are not extensively covered in the provided results, the broader class of chiral amino alcohols is well-established in this field. For example, in Mannich reactions, a chiral tertiary amine can catalyze the addition of a dicarbonyl compound to an imine, establishing multiple stereocenters with high control. nih.gov The catalyst can facilitate a crystallization-induced diastereomer transformation, where an initial mixture of diastereomers converges to a single, more stable diastereomer that crystallizes from the solution. nih.gov This highlights the potential for derivatives of this compound in sophisticated stereoselective synthesis.

Role in Polymerization Catalysis

This compound and its derivatives play a significant role as catalysts in various polymerization reactions, most notably in the production of polyurethanes and through ring-opening polymerization mechanisms.

In the manufacturing of polyurethane foams, tertiary amine catalysts are essential for accelerating two main reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). google.com this compound and its derivatives can act as catalysts in these processes. sigmaaldrich.com

Blowing Catalysis : The blowing reaction generates carbon dioxide gas, which acts as the blowing agent to create the foam structure. google.com Catalysts that selectively promote this reaction are known as blowing catalysts. poliuretanos.com.br Strong blowing catalysts often contain ethylene (B1197577) groups between two active centers (nitrogen or oxygen). poliuretanos.com.br

Gelling Catalysis : The gelling reaction, or urethane (B1682113) linkage catalysis, leads to the formation of the polymer network. poliuretanos.com.br Catalysts promoting this reaction are called gelling catalysts. poliuretanos.com.br The steric hindrance around the amine's nitrogen atom influences its effectiveness as a gelling catalyst. poliuretanos.com.br

Some amine catalysts provide a balance between the blowing and gelling reactions, which is crucial for achieving desired foam properties. mofanpu.com For instance, N,N-dimethylcyclohexylamine (DMCHA) is a widely used catalyst in rigid polyurethane foams that provides a good balance between these two reactions. poliuretanos.com.br While the specific catalytic activity of this compound in this context is not detailed with comparative data in the search results, its structural features suggest it can participate in catalyzing both reactions. Its hydroxyl group can also react with isocyanates, incorporating the catalyst into the polymer structure. sigmaaldrich.com

The table below shows examples of amine catalysts and their primary roles in polyurethane foam production:

| Catalyst | Primary Function |

| Triethylene diamine (TEDA) | Gelling |

| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Blowing |

| N,N-dimethylcyclohexylamine (DMCHA) | Balanced Gelling/Blowing |

| Data sourced from "Tertiary amines - Catalyst - Capítulo 2" poliuretanos.com.br |

Ring-opening polymerization (ROP) is a versatile method for synthesizing polymers from cyclic monomers such as lactones, carbonates, and epoxides. nih.gov This process can be initiated by various catalysts, including metal complexes and organocatalysts. nih.govacs.org

This compound can function as a catalyst in the ROP of cyclic monomers. The nucleophilic dimethylamino groups can initiate the polymerization by attacking the cyclic monomer and opening the ring. nih.gov Anionic ROP of functional epoxide monomers, for example, can be initiated to produce polyethers. nih.gov

Recent research has explored the use of various organocatalysts for the ROP of O-carboxyanhydrides derived from α-hydroxy acids, which proceeds with the release of CO2. acs.org While not directly mentioning this compound, studies show that dimethylamino-containing compounds can be highly active catalysts for controlled polymerization reactions. acs.org

The ability to control the synthesis of polymers allows for the regulation of their microstructure, which in turn dictates their physical and chemical properties. e3s-conferences.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enable the production of polymers with well-defined architectures. nih.gov

In the context of ROP, the choice of catalyst and reaction conditions plays a crucial role in controlling the polymer's molecular weight, dispersity, and stereochemistry. diva-portal.org For instance, in the ROP of lactides, certain initiators can lead to the formation of polymers with specific end-groups (telechelic polymers). diva-portal.org

Cationic ring-opening polymerization (CROP) is another method where the microstructure of the resulting polymer can be tailored. For example, lignin-based polyols with controlled properties have been synthesized by the CROP of oxiranes. nih.gov The reaction parameters, such as temperature and monomer-to-initiator ratio, significantly influence the final polymer structure. nih.gov While the direct use of this compound as a primary catalyst in these specific advanced polymerization techniques is not explicitly detailed, its fundamental catalytic nature suggests its potential as a component in such systems, likely as a co-catalyst or initiator.

Metal-Catalyzed Reactions Involving this compound Ligands

The unique molecular structure of this compound, featuring two tertiary amino groups and a central hydroxyl group, makes it a candidate for use as a ligand in transition metal catalysis. The nitrogen atoms of the dimethylamino groups can act as electron donors, allowing the molecule to coordinate with metal centers and stabilize catalytic species.

Cross-Coupling Methodologies

This compound is recognized for its potential as a ligand precursor in metal-catalyzed reactions, particularly those involving palladium. In such reactions, the compound's bifunctional nature, with its amino and hydroxyl groups, is key. The dimethylamino groups can stabilize palladium centers through electron donation, a crucial factor for the activity of catalysts in cross-coupling reactions. This stabilization facilitates the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

While the structural features of this compound make it a suitable ligand for various cross-coupling reactions, detailed performance data in specific named methodologies like Suzuki or Heck couplings are not extensively documented in publicly available research.

Other Transition Metal-Mediated Transformations

Beyond cross-coupling, this compound serves as a catalyst in polymerization reactions, specifically in the production of polyurethanes. whamine.comgoogle.com In this context, it functions as a reactive amine catalyst, accelerating the reaction between isocyanates and polyols to form the polyurethane polymer matrix.

Its role is particularly noted in the manufacturing of soft and molded polyurethane foams, such as those used for automotive interiors like seats and headrests. whamine.com The hydroxyl group within the molecule allows it to be chemically incorporated into the polymer backbone, which can reduce the volatility and potential odor of the finished product. whamine.com It is often used to balance the foaming and gelling reactions during polyurethane production. whamine.com

| Application Area | Catalytic Role of this compound |

| Polyurethane Foam Synthesis | Acts as a reactive co-catalyst to accelerate the isocyanate-hydroxyl reaction. |

| Soft Foam Molding | Balances foam/gel reactions and improves product properties. whamine.com |

| Low Emission Products | The reactive -OH group allows it to bond into the polymer, reducing volatile emissions. whamine.com |

Catalytic Applications in Environmental Science (e.g., Gas Capture)

In environmental science, this compound (also referred to as BDAP in this context) has demonstrated significant potential as a chemical absorbent for acid gas removal, particularly for hydrogen sulfide (B99878) (H₂S). researchgate.net Research indicates that it exhibits excellent performance for capturing H₂S from gas streams. researchgate.net

Studies have shown that the H₂S absorption capacity of BDAP can be three times higher than that of methyldiethanolamine (MDEA), a solvent currently used in industrial applications for gas sweetening. researchgate.net The absorption process is effective at room temperature and atmospheric pressure. Furthermore, the solvent demonstrates good cyclic performance, as it can be regenerated by heating to 80°C, allowing for its reuse. researchgate.net This efficient regeneration at a relatively low temperature suggests a lower energy requirement compared to some conventional amine scrubbing processes.

| Parameter | Finding |

| Application | Hydrogen Sulfide (H₂S) Gas Absorption |

| Performance | Excellent cyclic performance for absorption and desorption. researchgate.net |

| Absorption Capacity | Reported to be three times higher than industrial solvent MDEA. researchgate.net |

| Absorption Conditions | Room temperature and normal pressure. researchgate.net |

| Desorption (Regeneration) Conditions | 80°C. researchgate.net |

Computational Chemistry and Theoretical Investigations of 1,3 Bis Dimethylamino 2 Propanol

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. fourwaves.com It is widely used to predict geometries, energies, and various molecular properties.

Geometry Optimization and Conformational Analysis

A full geometry optimization and conformational analysis of 1,3-Bis(dimethylamino)-2-propanol would be the first step in a computational study. This process involves finding the lowest energy arrangement of the atoms in three-dimensional space. Due to the rotational freedom around its single bonds, the molecule can exist in various conformations. A thorough analysis would identify the most stable conformers and the energy differences between them. mdpi.comnih.gov For instance, studies on similar flexible molecules, like 2,2-dimethylpropane-1,3-diaminium, have shown how different staggered and eclipsed conformations can be evaluated to find the most stable structures. mdpi.com However, no such specific data exists for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. fourwaves.com An FMO analysis for this compound would pinpoint the regions of the molecule most likely to be involved in chemical reactions. While the principles of FMO theory are well-documented, specific HOMO-LUMO energy values and orbital visualizations for this compound have not been published. nih.govnumberanalytics.comnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex wave function into localized bonds, lone pairs, and antibonding orbitals. q-chem.com This method allows for the quantification of electron density delocalization, known as hyperconjugative interactions, by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov For this compound, NBO analysis could reveal the nature of the C-N, C-O, and C-C bonds and the extent of intramolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms. Despite the utility of NBO analysis, specific studies detailing the donor-acceptor interactions and charge distributions for this compound are absent from the literature. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are instrumental in mapping out the pathways of chemical reactions, providing details that are often inaccessible through experimental means alone.

Transition State Analysis and Energy Profiles

Understanding a chemical reaction's mechanism involves identifying the transition states—the highest energy points on the reaction pathway that connect reactants to products. arxiv.org By calculating the energy of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This profile reveals the activation energy, which is critical for determining reaction rates. For reactions involving this compound, such as its synthesis from 1,3-dichloro-2-propanol (B29581) and dimethylamine (B145610), computational analysis could clarify the step-by-step mechanism. researchgate.net However, no published studies have performed transition state analysis for reactions involving this compound.

Solvent Effects Modeling (e.g., Polarizable Continuum Models - PCM)

Reactions are most often carried out in a solvent, which can significantly influence reactivity. Polarizable Continuum Models (PCM) are a common and effective way to incorporate the effects of a solvent in computational calculations. chemicalbook.combiosynth.com The model treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule's charge distribution. q-chem.com This approach allows for the calculation of molecular properties and reaction energies in a more realistic, solution-phase environment. nih.gov A computational study of this compound would benefit from PCM to understand its behavior in various solvents, but such specific analyses have not been reported.

Prediction and Interpretation of Spectroscopic Data through Computational Chemistry

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are invaluable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are highly sensitive to the chemical environment of the nuclei. nih.govnih.govmdpi.com DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of NMR chemical shifts. nih.govnih.gov These predictions are instrumental in assigning the signals in experimental NMR spectra and can aid in the structural elucidation of complex molecules. nih.govnih.govmdpi.com

Experimental ¹H and ¹³C NMR data for this compound are available and can be used to benchmark computational predictions. rsc.org

¹H NMR Chemical Shift Predictions:

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the methyl, methylene, and methine groups, as well as the hydroxyl proton. Computational predictions can help to resolve any ambiguities in the assignment of these signals.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical yet representative data based on typical GIAO-DFT calculation results for similar amino alcohols, as direct computational studies on this specific molecule are not publicly available. Experimental values are generally recorded in CDCl₃.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| -OH | Variable (e.g., 2.0-4.0) | Singlet (broad) |

| -CH(OH)- | ~3.8 | Multiplet |

| -CH₂-N- | ~2.3-2.5 | Multiplet |

| -N(CH₃)₂ | ~2.2 | Singlet |

¹³C NMR Chemical Shift Predictions:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Computational predictions of ¹³C chemical shifts are particularly useful for assigning the signals of quaternary carbons and for distinguishing between carbons in similar chemical environments. chemicalbook.comuoi.grmiamioh.edu

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical yet representative data based on typical GIAO-DFT calculation results for similar amino alcohols, as direct computational studies on this specific molecule are not publicly available. Experimental values are generally recorded in CDCl₃.

| Carbon Type | Predicted Chemical Shift (ppm) |

| -CH(OH)- | ~68 |

| -CH₂-N- | ~60 |

| -N(CH₃)₂ | ~45 |

Electronic Spectroscopy (UV-Vis) and Time-Dependent DFT (TD-DFT) Calculations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. researchgate.netmdpi.comfaccts.de It calculates the energies of the excited states and the oscillator strengths of the transitions, which correspond to the absorption wavelengths and intensities, respectively. youtube.comgithub.com

For a saturated aliphatic amine alcohol like this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The electronic transitions would likely involve n → σ* transitions associated with the lone pairs on the nitrogen and oxygen atoms, which typically occur at wavelengths below 200 nm. TD-DFT calculations can confirm the energies of these transitions and predict the molecule's behavior in the vacuum UV region. researchgate.netmdpi.comfaccts.de

Table 5: Predicted Electronic Transitions for this compound via TD-DFT This table presents hypothetical yet representative data based on typical TD-DFT calculation results for aliphatic amines and alcohols, as direct computational studies on this specific molecule are not publicly available.

| Transition Type | Predicted Wavelength (nm) | Oscillator Strength |

| n → σ* (Nitrogen lone pair) | < 200 | Weak |

| n → σ* (Oxygen lone pair) | < 200 | Weak |

Structure-Reactivity and Structure-Property Relationships Derived from Computational Analysis

Computational chemistry provides a powerful framework for establishing relationships between the molecular structure of this compound and its chemical reactivity and physical properties. By calculating a range of molecular descriptors, it is possible to gain insights into how the arrangement of atoms influences the molecule's behavior. nih.govajphs.comnih.gov

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their nucleophilic character and propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton, highlighting their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO would likely be localized on the nitrogen and oxygen lone pairs, confirming their role as the primary sites for electrophilic attack. The LUMO would be distributed over the σ* antibonding orbitals. A relatively large HOMO-LUMO gap would be expected, consistent with the saturated and generally stable nature of the molecule.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR):

QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties. mdpi.com Although specific QSAR/QSPR studies on this compound are not widely reported, computational analysis can provide the necessary descriptors for such models. These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Such as dipole moment, polarizability, and atomic charges.

By correlating these descriptors with experimentally determined properties (e.g., catalytic activity, solubility, boiling point), predictive models can be developed. For instance, the presence of the two dimethylamino groups and the hydroxyl group would significantly influence its polarity, hydrogen bonding capability, and ultimately its solubility and reactivity, features that can be quantified through computational analysis. acs.orgwikipedia.org

Table 6: Computationally Derived Molecular Descriptors for Structure-Property Analysis of this compound This table presents hypothetical yet representative data based on typical computational chemistry calculations for similar molecules, as direct studies on this specific molecule are not publicly available.

| Descriptor | Predicted Value | Significance |

| Dipole Moment | ~1.5 - 2.5 D | Influences intermolecular interactions and solubility |

| Polarizability | ~15 - 20 ų | Relates to the molecule's response to an electric field |

| HOMO Energy | ~ -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ 5.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~13.5 eV | Correlates with chemical stability and reactivity |

Advanced Applications in Materials Science and Organic Synthesis

Utilization in Polymer Chemistry and Advanced Materials

The bifunctional nature of 1,3-Bis(dimethylamino)-2-propanol, possessing both nucleophilic amino groups and a reactive hydroxyl group, makes it a significant component in the development of advanced polymeric materials and thin films.

Synthesis of Novel Polymeric Materials with Enhanced Properties

This compound serves as a critical building block and catalyst in the synthesis of various polymers. Its ability to undergo polycondensation reactions is particularly valuable. For instance, it can react with compounds like epichlorohydrin (B41342) to form polyammonium resins, which have diverse industrial uses.

The compound is also utilized in the production of polyurethane foams. google.com The terminal hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages, contributing to the polymer backbone. google.com The tertiary amine groups present in the molecule can act as catalysts, promoting the foam-forming reactions. This dual functionality allows it to be incorporated into the polymer structure, which can enhance the final properties of the material, such as in low-density packaging foams. google.com

Precursor for Copper-Containing Thin Films (e.g., Chemical Vapor Deposition)

In the field of microelectronics, there is a constant demand for high-purity copper thin films for applications such as interconnects. Metal-Organic Chemical Vapor Deposition (MOCVD) is a key technology for this purpose, and it relies on volatile precursor compounds. Aminoalcohols like this compound are excellent ligands for creating such precursors.

While direct studies on a this compound copper complex are not prevalent, research on closely related structures provides strong evidence of its potential. For example, a copper(II) complex utilizing a similar aminoalcohol ligand, bis(dimethylamino-2-methyl-2-propoxy)copper(II), has been synthesized and successfully used as a precursor for depositing pure, non-crystalline copper metal films via MOCVD. innospk.com In this process, the copper aminoalkoxide complex is vaporized and transported to a heated substrate, where it decomposes through intramolecular β-hydrogen elimination to deposit a metallic copper film. innospk.com The volatility and decomposition pathway of the precursor are critical for achieving high-quality films, and the ligand structure plays a central role in determining these properties.

Role in the Synthesis of Complex Organic Molecules

The reactivity of its functional groups makes this compound a key reagent and intermediate in multi-step organic transformations, leading to the creation of valuable and complex molecules.

Intermediates for Biologically Active Compounds

This compound is recognized as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. nih.gov Its structural similarity to choline (B1196258), an essential nutrient, suggests its potential role in influencing metabolic pathways and cellular signaling. The dimethylamino groups can act as nucleophiles, facilitating the construction of more complex molecular architectures necessary for biological activity. Chiral derivatives of the compound are particularly important in pharmaceutical applications where specific stereochemistry is required for therapeutic efficacy.

Reagent in Multi-step Organic Transformations (e.g., Silicon Phthalocyanine (B1677752) Synthesis)

The compound's utility extends to the synthesis of highly specialized molecules like silicon phthalocyanines (SiPcs). SiPcs are of great interest due to their intense absorption in the far-red region of the electromagnetic spectrum, making them suitable for applications in photodynamic therapy, photovoltaics, and photocatalysis. rsc.org

A key step in modifying the properties of SiPcs is the substitution at the axial positions on the central silicon atom. Research has shown that this compound can be used as a hydroxylic compound to react with dichlorosilicon phthalocyanine (SiPcCl₂). rsc.org This reaction yields symmetrically substituted bis-alkoxy SiPc derivatives, where the this compound molecule is attached to the silicon atom through its hydroxyl group via a Si-O linkage. rsc.org This functionalization is crucial for tailoring the solubility, aggregation behavior, and electronic properties of the final phthalocyanine molecule. rsc.org

Applications in Drug Formulation and Active Pharmaceutical Ingredient Stability Enhancement (Chemical Aspects)

Beyond its role as a synthetic intermediate, this compound has direct applications in pharmaceutical formulation. Its chemical properties can be leveraged to improve the characteristics of drug products. It has been noted for its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). rsc.org The presence of basic dimethylamino groups and a polar hydroxyl group allows it to interact with various API molecules, potentially preventing degradation or increasing their dissolution in a formulation.

Furthermore, it has been used as an additive for silicone surfactants. biosynth.com In pharmaceutical formulations, surfactants are often used as solubilizing agents, emulsifiers, or wetting agents. The inclusion of this compound can modify the properties of these surfactants, leading to improved formulation performance and stability.

Development of Chemical Sensors and Detection Systems (e.g., CO2 Sensors)

The application of this compound in the development of chemical sensors, particularly for gases like carbon dioxide (CO2), is a subject of scientific interest, though direct research on its use as a primary sensing element is not extensively documented in publicly available literature. The presence of tertiary amine groups in its structure suggests a theoretical potential for interaction with acidic gases such as CO2. Structurally related compounds, like N,N,N′,N′-Tetramethyl-1,3-propanediamine (TMPDA), have been noted for their ability to absorb CO2 in aqueous solutions and have been incorporated into CO2-switchable systems. sigmaaldrich.com This suggests that the diamine structure is reactive with CO2, a characteristic that is fundamental to the design of certain chemical sensors.

While direct application in CO2 sensors remains an area for further exploration, this compound has been utilized in a related field of detection technology. Research has shown its use in the production of tetranuclear gold nanoparticles. biosynth.com These nanoparticles are engineered for specific chemiluminescence applications, which are a cornerstone of many modern detection and analytical systems. biosynth.com This indicates the compound's utility as a reagent or stabilizer in creating sophisticated materials for sensitive detection methods, even if its role as a direct sensor for CO2 is not yet established.

Desulfurization Applications

A significant and well-documented application of this compound, also referred to as BDAP in this context, is in the removal of sulfur compounds from gas streams, a process known as desulfurization or gas sweetening. This is particularly crucial in the natural gas and biogas industries, where the removal of hydrogen sulfide (B99878) (H₂S) is necessary to prevent corrosion, meet environmental standards, and ensure safety. chemmethod.comchemmethod.com

Research has demonstrated that this compound is a highly effective agent for capturing H₂S. researchgate.net Studies have shown that its H₂S absorption capacity is three times higher than that of methyldiethanolamine (MDEA), a tertiary amine commonly used in industrial gas treating processes. researchgate.net This superior capacity presents a significant advantage for improving the efficiency and economics of desulfurization operations.

The operational parameters for BDAP are also favorable for industrial application. The absorption of H₂S gas can be effectively carried out at room temperature and normal pressure. researchgate.net Furthermore, the compound exhibits excellent cyclic performance, meaning it can be regenerated and reused multiple times. The desorption, or release, of the captured H₂S is achieved by heating the solvent to a relatively low temperature of 80°C, which is an important consideration for reducing the energy costs associated with solvent regeneration. researchgate.net

The table below summarizes the comparative performance of this compound (BDAP) against the conventional solvent, MDEA.

Table 1: Performance Comparison in Desulfurization

| Feature | This compound (BDAP) | Methyldiethanolamine (MDEA) |

|---|---|---|

| H₂S Absorption Capacity | 3x higher than MDEA researchgate.net | Industry Standard researchgate.net |

| Absorption Conditions | Room Temperature, Normal Pressure researchgate.net | Typically 40°C - 100°C google.com |

| Regeneration Temperature | 80°C researchgate.net | Higher energy requirement chemmethod.com |

| Cyclic Performance | Excellent researchgate.net | Established chemmethod.com |

This enhanced absorption capacity and efficient regeneration make this compound a promising alternative to conventional amines for desulfurization applications, offering the potential for more effective and energy-efficient gas sweetening processes.

Future Research Directions and Emerging Opportunities for 1,3 Bis Dimethylamino 2 Propanol

Development of Novel Synthetic Pathways

Current synthetic routes to 1,3-Bis(dimethylamino)-2-propanol often involve the reaction of 1,3-dichloropropan-2-ol with dimethylamine (B145610). researchgate.net While effective, this method can present challenges related to the handling of chlorinated compounds and the generation of byproducts. Future research is poised to explore more sustainable and efficient synthetic strategies.

One promising avenue is the utilization of renewable resources. For instance, glycerol (B35011), a byproduct of biodiesel production, can be converted to 1,3-dichloro-2-propanol (B29581), which then reacts with dimethylamine to produce this compound. researchgate.net This approach offers a greener alternative by valorizing a low-cost and abundant feedstock. researchgate.net Further research could focus on optimizing reaction conditions, such as the molar ratio of reactants and temperature, to maximize yield and purity. researchgate.net For example, a study demonstrated that a molar ratio of 5:1 (dimethylamine to 1,3-dichloro-2-propanol) at 80°C for 4 hours resulted in a yield of 80.6% and a purity of 99.6%. researchgate.net

Another area of exploration is the development of catalytic systems that can directly convert glycerol to this compound, bypassing the need for halogenated intermediates. This could involve the design of novel catalysts that facilitate the amination of glycerol with dimethylamine under milder reaction conditions.

Exploration of Untapped Catalytic Potentials

The unique molecular structure of this compound, featuring two tertiary amine groups and a hydroxyl group, imparts significant catalytic activity. It is already utilized as a catalyst in the production of polyurethane foams, where the terminal hydroxyl groups react with isocyanates to form urethane (B1682113) linkages. whamine.comchemicalbook.com

Future research will likely delve deeper into its catalytic capabilities in other organic transformations. The basic nature of the dimethylamino groups suggests potential applications in base-catalyzed reactions. Furthermore, the ability of the nitrogen and oxygen atoms to coordinate with metal ions opens up possibilities for its use as a ligand in transition-metal catalysis. The development of chiral versions of this compound could also lead to its application in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Advanced Computational Modeling and Machine Learning Integration in Chemical Discovery

The integration of advanced computational modeling and machine learning is set to revolutionize the discovery and optimization of chemical processes. nih.govnih.gov These tools can be employed to predict the properties and reactivity of this compound and its derivatives, thereby accelerating the design of new catalysts and materials. nih.gov

Quantum mechanical calculations can provide insights into the electronic structure and reaction mechanisms at a molecular level. nih.govnih.gov This understanding can guide the rational design of more efficient synthetic pathways and catalysts. Machine learning algorithms, trained on large datasets of chemical information, can identify patterns and predict the performance of new compounds, significantly reducing the need for extensive experimental screening. nih.govrsc.orgyoutube.com For instance, machine learning models could be developed to predict the catalytic activity of different substituted propanolamines in various reactions, enabling the rapid identification of optimal catalyst structures.

Design of Next-Generation Functional Materials and Polymers

The bifunctional nature of this compound makes it a valuable building block for the synthesis of novel functional materials and polymers. ontosight.ai Its ability to undergo polycondensation reactions, for example with epichlorohydrin (B41342), leads to the formation of polyammonium resins. These materials have potential applications in various fields, including water treatment and as flocculants.

Future research could focus on tailoring the properties of these polymers by incorporating different functional monomers or by modifying the polymer backbone. For example, the introduction of specific functional groups could lead to materials with enhanced thermal stability, mechanical strength, or specific binding capabilities. The compound's solubility in both water and organic solvents also makes it a versatile component in the formulation of coatings and other materials. biosynth.com

Synergistic Applications in Interdisciplinary Fields of Chemical Science

The unique properties of this compound position it at the intersection of several chemical science disciplines. Its structural similarity to choline (B1196258) suggests potential applications in biochemistry and medicinal chemistry, where it could be used in the synthesis of biologically active compounds or as a modulator of enzyme activity.

In materials science, its role extends beyond polymers to the synthesis of nanoparticles. It has been used in the production of tetranuclear gold nanoparticles for chemiluminescence applications. biosynth.com Further research could explore its use as a stabilizing or directing agent in the synthesis of other nanomaterials with unique optical, electronic, or catalytic properties.

The compound's application as a desulfurizer, where it shows excellent cyclic performance for H2S gas absorption and desorption, highlights its potential in environmental chemistry. researchgate.net Future work could focus on optimizing its performance for the removal of other pollutants and on developing large-scale, cost-effective processes for its application in industrial settings.

Q & A

Q. What analytical methods are recommended for quantifying trace impurities of 1,3-Bis(dimethylamino)-2-propanol in polymer matrices?

To detect dimethylamino-containing amine impurities like this compound in quaternary ammonium polymer coagulants, mass spectrometry (MS) in selected ion monitoring (SIM) mode is highly effective. Key steps include:

- Derivatization of free amines into stable carbamates (e.g., N,N-dimethyl-2,2,2-trichloroethylcarbamate) for enhanced detection .

- Use of multiple quantitation ions (e.g., m/z 120, 154, 172) to improve specificity and reduce matrix interference.

- Calibration with internal standards to account for instrument variability.

Agilent WorkStation software is commonly used for instrument control and data acquisition .

Q. How can the physicochemical properties of this compound be characterized for experimental design?

Critical physicochemical parameters include:

Advanced Research Questions

Q. What role does this compound play in synthesizing coordination complexes or catalysts?

The compound serves as a ligand precursor in transition-metal catalysis due to its bifunctional amino and hydroxyl groups. For example:

- In palladium-catalyzed cross-coupling reactions, it stabilizes metal centers via electron donation from dimethylamino groups.

- It acts as a co-catalyst in polyurethane synthesis by accelerating isocyanate-hydroxyl reactions, requiring precise stoichiometric ratios (e.g., 0.1–1.0 wt% catalyst loading) .